molecular formula C11H21N3O2 B8381818 Tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate

Tert-butyl 2-(1-methylpiperidin-4-ylidene)hydrazinecarboxylate

Cat. No. B8381818
M. Wt: 227.30 g/mol
InChI Key: YBZKQIICQQRKBH-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

A solution of 11.2 g (99.0 mmol) of 1-methyl-piperid-4-one and 13.0 g (100 mmol) of Boc-hydrazine in 150 mL of hexanes was refluxed for 30 minutes. The hot solution was dried over MgSO4, filtered, and allowed to cool. The resulting crystals were isolated and recrystallized from Et2O to provide 7.2 g of tert-butyl N′-(1-Methyl-piperidin-4-ylidene)-hydrazinecarboxylate as a white solid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[C:9]([NH:16][NH2:17])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[N:17][NH:16][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NN
Name
hexanes
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hot solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting crystals were isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from Et2O

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)=NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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